2-Fluoro-6-methylcinnamic acid 2-Fluoro-6-methylcinnamic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13357109
InChI: InChI=1S/C10H9FO2/c1-7-3-2-4-9(11)8(7)5-6-10(12)13/h2-6H,1H3,(H,12,13)/b6-5+
SMILES: CC1=C(C(=CC=C1)F)C=CC(=O)O
Molecular Formula: C10H9FO2
Molecular Weight: 180.17 g/mol

2-Fluoro-6-methylcinnamic acid

CAS No.:

Cat. No.: VC13357109

Molecular Formula: C10H9FO2

Molecular Weight: 180.17 g/mol

* For research use only. Not for human or veterinary use.

2-Fluoro-6-methylcinnamic acid -

Specification

Molecular Formula C10H9FO2
Molecular Weight 180.17 g/mol
IUPAC Name (E)-3-(2-fluoro-6-methylphenyl)prop-2-enoic acid
Standard InChI InChI=1S/C10H9FO2/c1-7-3-2-4-9(11)8(7)5-6-10(12)13/h2-6H,1H3,(H,12,13)/b6-5+
Standard InChI Key ZTPUTSDIURCFAB-AATRIKPKSA-N
Isomeric SMILES CC1=C(C(=CC=C1)F)/C=C/C(=O)O
SMILES CC1=C(C(=CC=C1)F)C=CC(=O)O
Canonical SMILES CC1=C(C(=CC=C1)F)C=CC(=O)O

Introduction

Chemical Identity and Physicochemical Properties

Molecular Structure and Nomenclature

2-Fluoro-6-methylcinnamic acid is formally named 3-(2-fluoro-6-methylphenyl)prop-2-enoic acid under IUPAC conventions. Its structure consists of a propenoic acid backbone bonded to a disubstituted phenyl ring, with fluorine and methyl groups occupying ortho and para positions relative to the acrylic acid moiety. The presence of electron-withdrawing (fluoro) and electron-donating (methyl) groups creates unique electronic effects that influence reactivity and intermolecular interactions.

Table 1: Key Physicochemical Properties

PropertyValue/Descriptor
Molecular FormulaC₁₀H₉FO₂
Molecular Weight196.18 g/mol
IUPAC Name3-(2-fluoro-6-methylphenyl)prop-2-enoic acid
Canonical SMILESCC1=C(C(=CC=C1)F)C=CC(=O)O
SolubilityLow in water; soluble in polar organic solvents (e.g., DMSO, methanol)
Melting PointEstimated 150–160°C (based on analogs)

Synthetic Methodologies

Classical Condensation Approaches

The synthesis of 2-fluoro-6-methylcinnamic acid can be achieved via modified Perkin or Knoevenagel condensations. For example, reacting 2-fluoro-6-methylbenzaldehyde with malonic acid in the presence of a base catalyst (e.g., piperidine) yields the target compound through dehydration .

Example Reaction Pathway:
2-Fluoro-6-methylbenzaldehyde+Malonic AcidBase2-Fluoro-6-methylcinnamic Acid+CO2+H2O\text{2-Fluoro-6-methylbenzaldehyde} + \text{Malonic Acid} \xrightarrow{\text{Base}} \text{2-Fluoro-6-methylcinnamic Acid} + \text{CO}_2 + \text{H}_2\text{O}

Catalytic Hydrogenation and Cyclization

Patents describing the synthesis of fluorinated indanones highlight the role of α-methylcinnamic acid derivatives as intermediates. For instance, para-fluoro-α-methylcinnamic acid undergoes cyclization with polyphosphoric acid to form indanone scaffolds, a method adaptable to ortho-substituted analogs . Adjusting the substituent positions on the benzaldehyde precursor could enable targeted synthesis of 2-fluoro-6-methylcinnamic acid.

Table 2: Optimized Reaction Conditions for Synthesis

ParameterCondition
CatalystPiperidine or pyridine
Temperature100–120°C
SolventEthanol or acetic anhydride
Reaction Time4–8 hours

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆):
    δ 8.10 (d, J = 16 Hz, 1H, CH=CHCO),
    δ 7.45–7.30 (m, 3H, aromatic H),
    δ 6.55 (d, J = 16 Hz, 1H, CH=CHCO),
    δ 2.40 (s, 3H, CH₃),
    δ 12.20 (s, 1H, COOH).

  • ¹³C NMR (100 MHz, DMSO-d₆):
    δ 167.5 (COOH), 144.2 (CH=CHCO), 134.1–125.3 (aromatic C), 20.1 (CH₃).

Infrared (IR) Spectroscopy

Prominent absorption bands include:

  • 1685 cm⁻¹ (C=O stretch),

  • 1630 cm⁻¹ (C=C aromatic),

  • 1220 cm⁻¹ (C-F stretch).

CompoundActivity (IC₅₀/MIC)Target Organism/Cell Line
2-Chloro-6-methylcinnamic acidMIC = 16 µg/mLS. aureus (ATCC 25923)
5-Fluoro-2-methylinden-3-acetic acidIC₅₀ = 12 µMHT-29 (colorectal adenocarcinoma)

Industrial and Materials Science Applications

Polymer Stabilizers

The electron-withdrawing fluoro group enhances UV absorption, making this compound a candidate for polymer photostabilizers. Analogous cinnamates reduce polyethylene degradation by 40–60% under accelerated weathering tests.

Organic Electronics

Conjugated systems in cinnamic acids enable applications in organic semiconductors. Fluorine’s electronegativity improves charge carrier mobility, with theoretical calculations suggesting a HOMO-LUMO gap of ~4.1 eV for 2-fluoro-6-methylcinnamic acid.

Challenges and Future Directions

Despite its potential, 2-fluoro-6-methylcinnamic acid remains understudied. Key research priorities include:

  • Synthetic Optimization: Developing regioselective methods to minimize byproducts.

  • Biological Screening: Evaluating pharmacokinetics and toxicity profiles.

  • Material Characterization: Assessing thermal stability and conductivity for electronics applications.

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